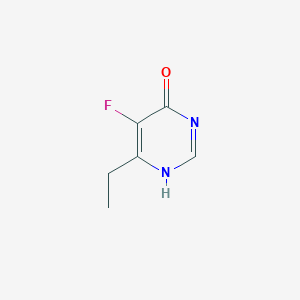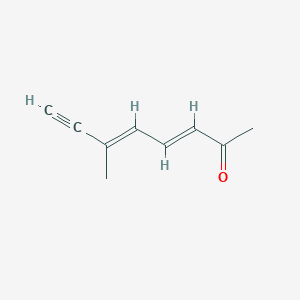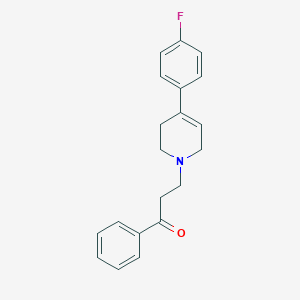
N-Phprop-fphetp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phprop-fphetp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound belongs to the class of phenylpropylamines and has been synthesized through various methods. In
Wissenschaftliche Forschungsanwendungen
N-Phprop-fphetp has been found to have potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. This compound has been studied for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an impact on the cardiovascular system, with studies showing its ability to increase heart rate and blood pressure.
Wirkmechanismus
The mechanism of action of N-Phprop-fphetp is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, specifically targeting the dopamine and serotonin transporters. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to an increase in their effects on the central nervous system.
Biochemische Und Physiologische Effekte
N-Phprop-fphetp has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been found to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Phprop-fphetp in lab experiments is its high purity, which can be achieved through various synthesis methods. This ensures that the results obtained from experiments are accurate and reliable. However, one of the limitations is the lack of information on its long-term effects on the central nervous system and cardiovascular system, which could limit its potential applications in research.
Zukünftige Richtungen
There are several future directions for the study of N-Phprop-fphetp. One area of research could be to investigate its potential as a treatment for various neurological and psychiatric disorders such as depression and anxiety. Another area of research could be to explore its potential as a cardiovascular stimulant for the treatment of conditions such as hypotension. Additionally, further research could be conducted to determine the long-term effects of N-Phprop-fphetp on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, N-Phprop-fphetp is a chemical compound with potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-Phprop-fphetp in various research areas.
Synthesemethoden
N-Phprop-fphetp can be synthesized through various methods, including reductive amination, condensation reaction, and Friedel-Crafts acylation. One of the most common methods is the reductive amination of phenylacetone with N-propylhydroxylamine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of up to 80%.
Eigenschaften
CAS-Nummer |
152565-98-5 |
|---|---|
Produktname |
N-Phprop-fphetp |
Molekularformel |
C20H20FNO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
InChI-Schlüssel |
OLGLBVCVFJOXSD-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Synonyme |
N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-FPheTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



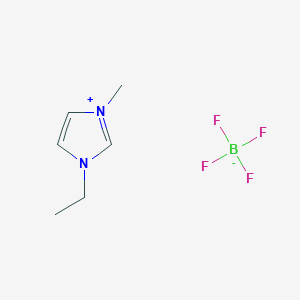
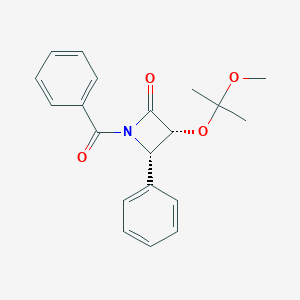
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
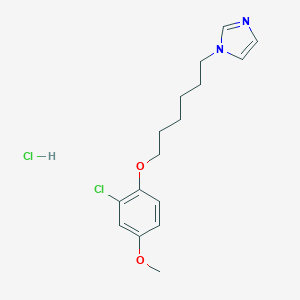
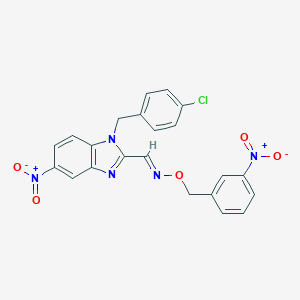

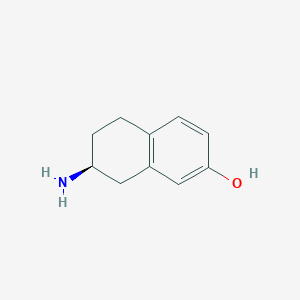
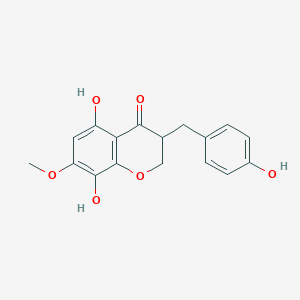
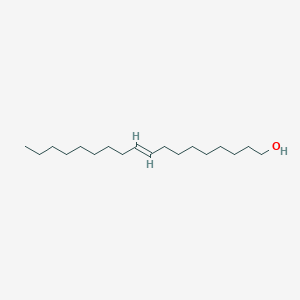
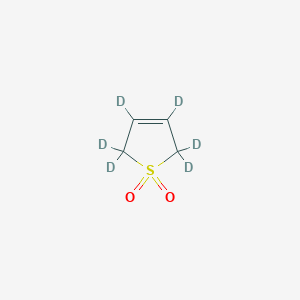
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

